1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with a unique structure that includes fluorophenoxy, dimethoxy, nitrophenyl, and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a suitable leaving group.
Dimethoxy Substitution: The dimethoxy groups are typically introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Nitrophenyl Substitution: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with nitric acid and sulfuric acid.
Carbothioamide Formation: The final step involves the formation of the carbothioamide group through a reaction with thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolamide Derivatives: These compounds contain similar structural features and have been studied for their antifungal and antibacterial activities.
Indole Derivatives: Indole derivatives share some structural similarities and have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is unique due to its combination of fluorophenoxy, dimethoxy, nitrophenyl, and tetrahydroisoquinoline moieties. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H24FN3O5S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C25H24FN3O5S/c1-32-23-13-16-11-12-28(25(35)27-18-5-7-19(8-6-18)29(30)31)22(21(16)14-24(23)33-2)15-34-20-9-3-17(26)4-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,27,35) |
InChI Key |
XFBCKCKADSWKJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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